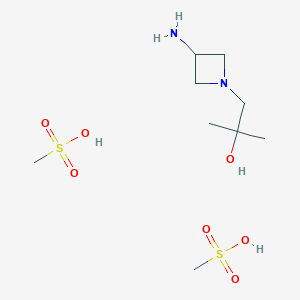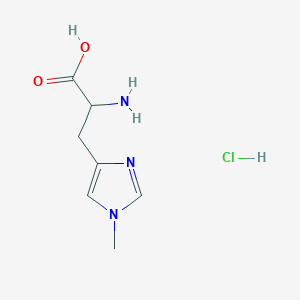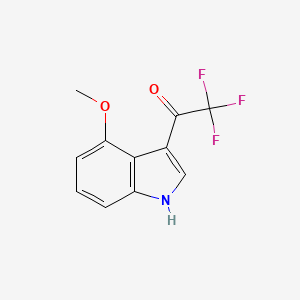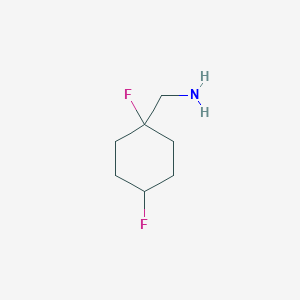
2-(3-Aminomethyl-pyridin-2-yl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminomethyl-pyridin-2-yl)-ethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminomethyl-pyridin-2-yl)-ethanol typically involves the reaction of 3-aminomethylpyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminomethyl-pyridin-2-yl)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Formyl-pyridin-2-yl)-ethanol or 2-(3-Carboxy-pyridin-2-yl)-ethanol.
Reduction: 2-(3-Aminomethyl-piperidin-2-yl)-ethanol.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
2-(3-Aminomethyl-pyridin-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Aminomethyl-pyridin-2-yl)-ethanol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the ethanol group, making it less versatile in forming hydrogen bonds.
2-(Aminomethyl)pyridine: Similar structure but different positioning of the aminomethyl group, leading to different reactivity and interaction profiles.
2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an aminomethyl group, affecting its chemical properties and applications.
Uniqueness
2-(3-Aminomethyl-pyridin-2-yl)-ethanol is unique due to the presence of both an aminomethyl group and an ethanol group, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c9-6-7-2-1-4-10-8(7)3-5-11/h1-2,4,11H,3,5-6,9H2 |
Clave InChI |
MPGWSYCRHNSFGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CCO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)



![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)

![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)

![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
